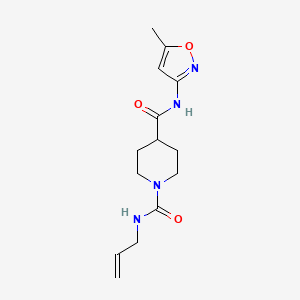![molecular formula C12H14Cl2N2O2 B6586415 1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea CAS No. 1251557-51-3](/img/structure/B6586415.png)
1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea (DHCPMU) is an organochlorine compound that has been studied for its potential use in a variety of scientific research applications. It is a synthetic compound that was first synthesized in the 1960s and has been used in a variety of research studies since then. DHCPMU is a non-toxic, non-irritating, and non-carcinogenic compound that is relatively stable under normal laboratory conditions. It is a versatile compound that has been used to study the biochemical and physiological effects of a variety of compounds, as well as for its potential use in drug delivery systems and in the development of new drugs.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea has been used in a variety of scientific research applications, including the study of biochemical and physiological effects of various compounds. It has also been used to study the effects of drug delivery systems, as well as the development of new drugs. This compound has been used in studies of the pharmacokinetics and pharmacodynamics of various compounds, as well as in studies of the toxicology of various compounds. It has also been used in studies of the metabolism of various compounds, and in studies of the structure-activity relationships of various compounds.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea is not entirely understood. However, it is known that it binds to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that it can bind to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological effects of the compound. For example, this compound has been found to bind to certain enzymes and receptors, which can lead to changes in the activity of those enzymes and receptors. This can lead to changes in the metabolism of various compounds, as well as changes in the structure-activity relationships of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea in laboratory experiments is that it is a relatively stable compound that is non-toxic, non-irritating, and non-carcinogenic. This makes it ideal for use in laboratory experiments. Additionally, this compound is a versatile compound that can be used to study the biochemical and physiological effects of a variety of compounds.
However, there are some limitations to using this compound in laboratory experiments. For example, due to its relatively low solubility in water, it is not suitable for use in aqueous systems. Additionally, its relatively low volatility means that it is not suitable for use in gas-phase systems.
Orientations Futures
The potential future directions for research involving 1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea are numerous. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential use of this compound in drug delivery systems, as well as in the development of new drugs. Furthermore, further research could be conducted to investigate the potential use of this compound in the study of the pharmacokinetics and pharmacodynamics of various compounds, as well as in the study of the toxicology of various compounds. Finally, further research could be conducted to investigate the potential use of this compound in the study of the metabolism of various compounds, and in the study of the structure-activity relationships of various compounds.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea can be synthesized via a variety of methods, including the reaction of 3,4-dichlorophenyl isocyanate with hydroxymethylcyclopropane and urea. This reaction yields a product that is a white crystalline solid. The product can then be purified by recrystallization. This method of synthesis produces a compound that is highly pure, making it ideal for use in scientific research applications.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-8(5-10(9)14)16-11(18)15-6-12(7-17)3-4-12/h1-2,5,17H,3-4,6-7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAYLZYJRHRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6586403.png)
![1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586420.png)
![N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B6586430.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6586433.png)